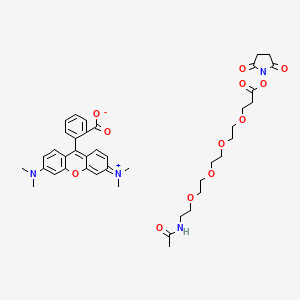
Tamra-peg4-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg4-nhs is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is widely used in biochemical and biophysical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg4-nhs is synthesized by reacting tetramethylrhodamine with a PEG4 linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:
Activation of PEG4: The PEG4 linker is activated by reacting it with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Conjugation with TAMRA: The activated PEG4-NHS is then reacted with tetramethylrhodamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4 and NHS are reacted in industrial reactors.
Purification: The product is purified using techniques like chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg4-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. It reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule with a stable amide bond .
Wissenschaftliche Forschungsanwendungen
Tamra-peg4-nhs has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antibody-drug conjugates.
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
Tamra-peg4-nhs exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the tracking and imaging of the labeled biomolecule in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamra-peg4-azide: Another derivative of tetramethylrhodamine with an azide group instead of an NHS ester. It is used in click chemistry reactions.
Tamra-peg4-tetrazine: Contains a tetrazine group and is used for bioorthogonal labeling.
Tamra-peg4-biotin: Contains a biotin group and is used for biotinylation and subsequent affinity purification.
Uniqueness
Tamra-peg4-nhs is unique due to its NHS ester group, which allows for efficient and stable labeling of primary amines. This makes it particularly useful for labeling proteins and other biomolecules in a wide range of research applications .
Eigenschaften
Molekularformel |
C41H50N4O12 |
|---|---|
Molekulargewicht |
790.9 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C17H28N2O9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(20)18-5-7-25-9-11-27-13-12-26-10-8-24-6-4-17(23)28-19-15(21)2-3-16(19)22/h5-14H,1-4H3;2-13H2,1H3,(H,18,20) |
InChI-Schlüssel |
ZYSSSSPFIIYLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


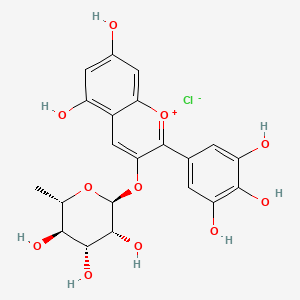
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


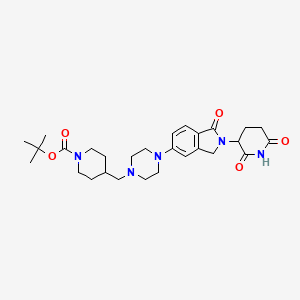
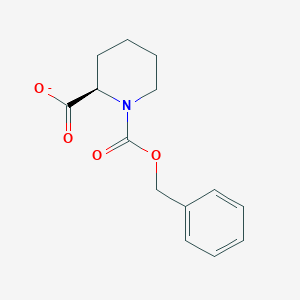


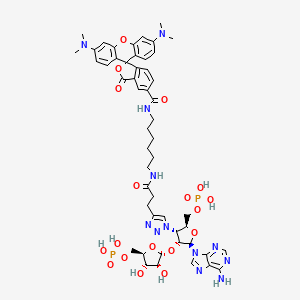
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
